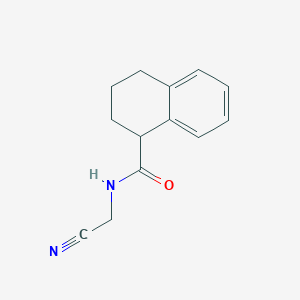![molecular formula C27H25N5O3 B2370182 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189897-39-9](/img/structure/B2370182.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a heterocyclic compound. This class of compounds is known for their diverse biological activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms and four carbon atoms in the triazole ring, and an additional two nitrogen atoms and six carbon atoms in the quinoxaline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, it’s likely to share some properties with other compounds in this class .Applications De Recherche Scientifique
Anticancer Agents
The compound and its derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been evaluated against HepG2, HCT-116, and MCF-7 cells. The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .
Molecular Docking Studies
Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . This can provide valuable insights into the interaction between the compound and DNA, which is crucial in drug design and optimization.
DNA Intercalation
The compound has shown potent DNA intercalation activities . This means it can insert itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and potentially lead to cell death. This property is often exploited in anticancer drugs.
Adenosine Receptor Antagonists
Some derivatives of the compound have been studied as adenosine receptor antagonists . Adenosine receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and smooth muscle contraction. Antagonists of these receptors can have potential therapeutic applications in conditions like asthma, Parkinson’s disease, and cardiovascular diseases.
Structure-Activity Relationship (SAR) Studies
The compound and its derivatives have been used in SAR studies . These studies aim to understand the relationship between the chemical structure of a compound and its biological activity. This knowledge can guide the design of more potent and selective drugs.
Green Chemistry
The compound can be synthesized using green chemistry principles . This involves using non-toxic solvents and ambient temperature, which can reduce the environmental impact of the synthesis process .
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can lead to the disruption of various biochemical pathways. Specifically, it can inhibit the replication and transcription processes of DNA, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The compound’s interaction with DNA leads to the inhibition of cell growth and division, resulting in cell death . This makes it a potential anticancer agent, as it can selectively kill rapidly dividing cancer cells . In fact, it has shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to reach and interact with its target .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDFDOPMHOELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)
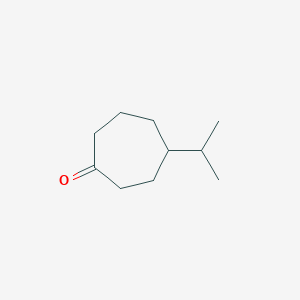
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
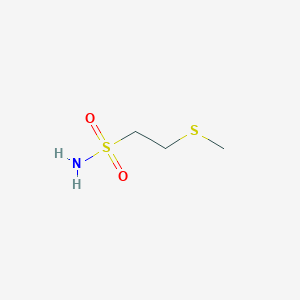
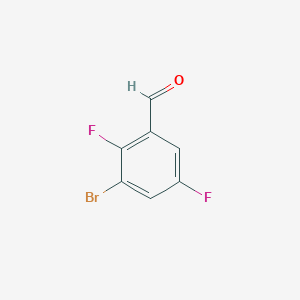
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)
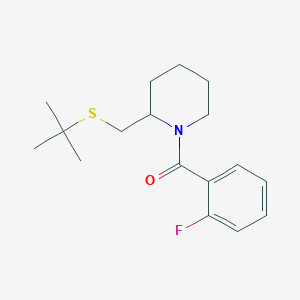
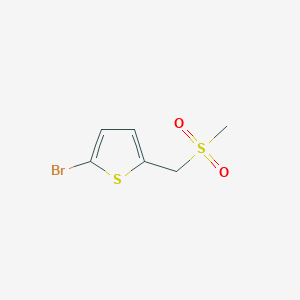
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)
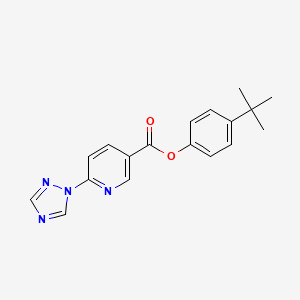
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)
